(2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C18H21ClN4OThis compound is characterized by the presence of an amino group, a chlorophenyl group, and a methylpiperazine moiety, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles or nucleophiles; reactions are conducted in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted phenyl or piperazine derivatives .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone: Known for its unique combination of amino, chlorophenyl, and methylpiperazine groups.
(2-Amino-4-chlorophenyl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
(2-Amino-4-chlorophenyl)(4-phenylpiperazin-1-yl)methanone: Contains a phenyl group on the piperazine ring, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-amino-4-chlorophenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYORSBJBQHVOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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